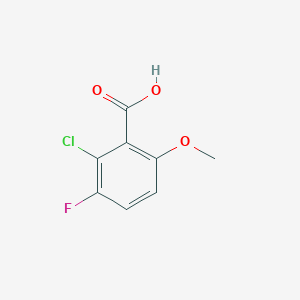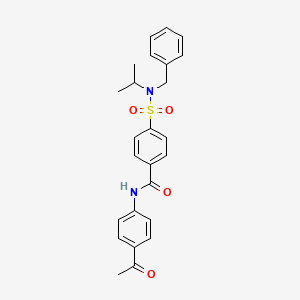![molecular formula C9H16O3 B2793715 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 66336-42-3](/img/structure/B2793715.png)
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Vue d'ensemble
Description
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 . It is used in the preparation of pyrrolopyridine derivatives and related compounds as BCL-2 inhibitors for treating neoplastic, autoimmune, or neurodegenerative diseases .
Molecular Structure Analysis
The InChI code for 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is 1S/C9H16O3/c1-8(10)2-4-9(5-3-8)11-6-7-12-9/h10H,2-7H2,1H3 . The InChI key is AAYZDXMYYIJKLR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is a powder with a melting point of 70-71°C . Its predicted boiling point is 267.7±40.0°C . The compound has a density of 1.14±0.1 g/cm3 . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Organic Chemistry
- Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, is a highly useful bifunctional synthetic intermediate for creating various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. It is synthesized using 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane with enhanced yield and reduced reaction time under optimized conditions (Zhang Feng-bao, 2006).
- Potential Biolubricant from Oleic Acid : Novel compounds derived from methyl 9,10-dihydroxyoctadecanoate, using cyclopentanone and cyclohexanone, have been synthesized and identified as potential biolubricant candidates (Y. S. Kurniawan et al., 2017).
Chemical Communication and Entomology
- Chemical Communication in Insects : E‐7‐methyl‐1,6‐dioxaspiro[4.5]decane, a spiroacetal found in the frass of the fir bark beetle and male ash bark beetles, plays a role in the chemical communication of European Scolytidae and Nitidulidae (Coleoptera). It has been shown to affect the response of these insects to baited traps (U. Kohnle et al., 1992).
Antiviral Research
- Antiviral Activity of Derivatives : A series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, related structurally to 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, demonstrated inhibitory effects on human coronavirus and influenza virus, pointing to the potential for antiviral drug development using similar scaffolds (Çağla Begüm Apaydın et al., 2019).
Chemistry of Heterocyclic Compounds
- Synthesis of Benzofurazan and Benzofuroxan Derivatives : Research into the synthesis of derivatives of benzofurazan and benzofuroxan starting from 1,4-dioxaspiro[4,5]decan-8-one and 4-hydroxycyclohexanone shows the versatility of this compound in forming complex heterocyclic structures (V. A. Samsonov & L. B. Volodarsky, 2000).
Mécanisme D'action
Biochemical Pathways
It has been suggested that this compound can be used to synthesize pharmaceutical compounds such as diuretics , indicating a potential role in renal function and fluid balance.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol, it is recommended to store the compound at room temperature .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .
Propriétés
IUPAC Name |
8-methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(10)2-4-9(5-3-8)11-6-7-12-9/h10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYZDXMYYIJKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
CAS RN |
66336-42-3 | |
| Record name | 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

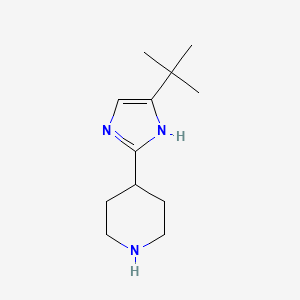
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2793633.png)
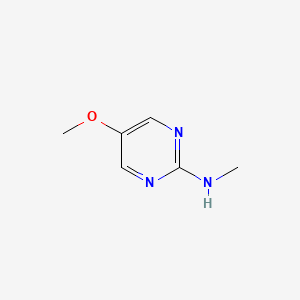
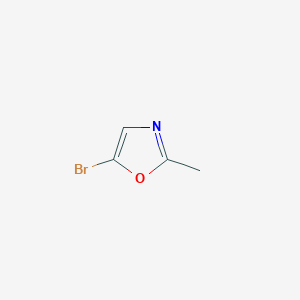
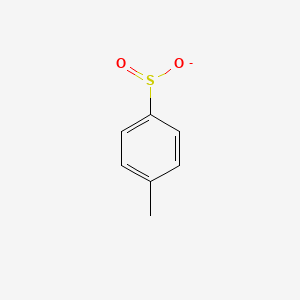
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2793642.png)

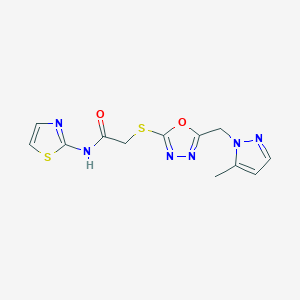
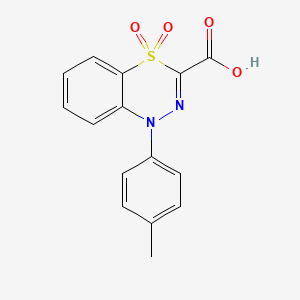

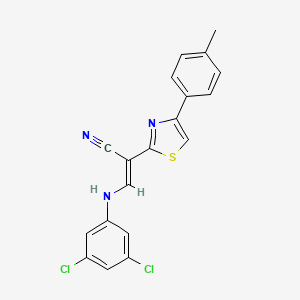
![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793652.png)
